molecular formula C5H5ClO B13385547 (4E)-5-chloropent-4-en-2-yn-1-ol

(4E)-5-chloropent-4-en-2-yn-1-ol

Cat. No.: B13385547
M. Wt: 116.54 g/mol
InChI Key: QCRWEGFSLUDMDM-DUXPYHPUSA-N
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Description

5-Chloro-pent-4-en-2-yn-1-ol is an organic compound with the molecular formula C5H5ClO It is a chlorinated derivative of pent-4-en-2-yn-1-ol, featuring both an alkyne and an alkene functional group along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-pent-4-en-2-yn-1-ol typically involves the chlorination of pent-4-en-2-yn-1-ol. One common method is the addition of chlorine to the triple bond of pent-4-en-2-yn-1-ol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-pent-4-en-2-yn-1-ol may involve continuous flow processes to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-pent-4-en-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form saturated compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene or alkane.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-pent-4-en-2-one.

    Reduction: Formation of 5-chloro-pent-4-en-2-ol or 5-chloro-pentane-2-ol.

    Substitution: Formation of 5-azido-pent-4-en-2-yn-1-ol or 5-thiocyanato-pent-4-en-2-yn-1-ol.

Scientific Research Applications

5-Chloro-pent-4-en-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-pent-4-en-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the alkyne group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-en-2-yn-1-ol: The non-chlorinated parent compound.

    5-Bromo-pent-4-en-2-yn-1-ol: A brominated analog.

    5-Iodo-pent-4-en-2-yn-1-ol: An iodinated analog.

Uniqueness

5-Chloro-pent-4-en-2-yn-1-ol is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and properties compared to its non-halogenated and other halogenated analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H5ClO

Molecular Weight

116.54 g/mol

IUPAC Name

(E)-5-chloropent-4-en-2-yn-1-ol

InChI

InChI=1S/C5H5ClO/c6-4-2-1-3-5-7/h2,4,7H,5H2/b4-2+

InChI Key

QCRWEGFSLUDMDM-DUXPYHPUSA-N

Isomeric SMILES

C(C#C/C=C/Cl)O

Canonical SMILES

C(C#CC=CCl)O

Origin of Product

United States

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